

An In-Depth Technical Guide to Divinyltetramethyldisilane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DivinyItetramethyldisilane [(CH₂=CH)(CH₃)₂Si]₂O, a prominent organosilicon compound, holds significant importance across various scientific and industrial domains. Its unique chemical structure, characterized by two vinyl functional groups and a flexible disiloxane backbone, imparts desirable properties for applications in polymer chemistry, materials science, and as a ligand in organometallic catalysis. This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and spectral characteristics of **divinyItetramethyldisilane**. Detailed experimental protocols for the synthesis of a platinum-**divinyItetramethyldisilane** complex and the mechanism of the Mizoroki-Heck reaction involving vinyIsilanes are presented to illustrate its reactivity and utility.

Chemical Properties

DivinyItetramethyldisilane is a colorless to pale yellow liquid with a characteristic odor associated with siloxane compounds.[1] It exhibits good thermal stability and is soluble in many organic solvents, while being insoluble in water.[1] The presence of the vinyl groups makes it a reactive monomer and a versatile precursor in organic and organometallic synthesis.

Table 1: Physical and Chemical Properties of Divinyltetramethyldisilane

Property	Value	Reference(s)
Molecular Formula	C8H18OSi2	[2][3]
Molecular Weight	186.40 g/mol	[2][3]
Boiling Point	139 °C (lit.)	[2][4]
Melting Point	-99 °C (lit.)	[2][4]
Density	0.809 g/mL at 25 °C (lit.)	[2][4]
Refractive Index (n20/D)	1.411 (lit.)	[2]
Flash Point	21.7 °C (71.1 °F) - closed cup	[2]
CAS Number	2627-95-4	[2][3]

Molecular Structure

The molecular structure of **divinyItetramethyldisilane** consists of two dimethylvinyIsilyI groups linked by an oxygen atom. The Si-O-Si linkage provides significant flexibility to the molecule. While specific, experimentally determined bond lengths and angles for **divinyItetramethyldisilane** are not readily available in the surveyed literature, the general structural features are well-understood from spectroscopic data and comparison with related organosilicon compounds.

The connectivity of the atoms can be represented by the following standard identifiers:

- SMILES: C--INVALID-LINK--(O--INVALID-LINK--(C)C=C)C=C[2]
- InChl: 1S/C8H18OSi2/c1-7-10(3,4)9-11(5,6)8-2/h7-8H,1-2H2,3-6H3[2]

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization and purity assessment of divinyltetramethyldisilane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **divinyltetramethyldisilane** is characterized by signals corresponding to the methyl and vinyl protons. The vinyl protons typically appear as a complex multiplet in the range of 5.7-6.2 ppm, while the methyl protons give a sharp singlet at approximately 0.1-0.2 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The vinyl carbons resonate in the olefinic region of the spectrum, while the methyl carbons appear at a much higher field.

Table 2: 13C NMR Chemical Shift Assignments

Carbon Environment	Chemical Shift (ppm)
Vinyl (=CH ₂)	~132
Vinyl (-CH=)	~139
Methyl (-CH₃)	~0.5

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

²⁹Si NMR: Silicon-29 NMR is a powerful tool for characterizing organosilicon compounds. The chemical shift of the silicon atoms in **divinyltetramethyldisilane** is sensitive to the surrounding chemical environment.

Infrared (IR) Spectroscopy

The IR spectrum of **divinyltetramethyldisilane** displays characteristic absorption bands corresponding to the various functional groups present in the molecule. The analysis of these bands confirms the presence of the Si-O-Si linkage, Si-CH₃, and C=C bonds.

Table 3: Key IR Absorption Bands for **DivinyItetramethyldisilane**

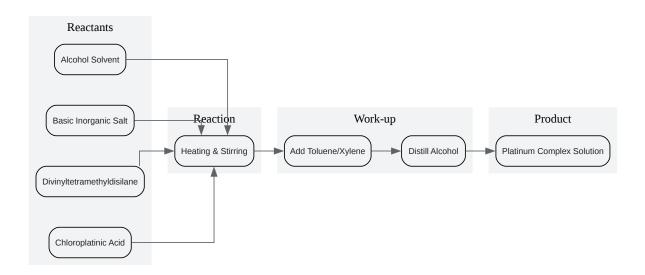
Wavenumber (cm ⁻¹)	Vibrational Mode
~3050	=C-H stretch (vinyl)
~2960	C-H stretch (methyl)
~1600	C=C stretch (vinyl)
~1410	C-H bend (vinyl)
~1260	Si-CH₃ symmetric deformation
~1060	Si-O-Si asymmetric stretch
~800	Si-C stretch

Experimental Protocols Preparation of a Platinum-Divinyltetramethyldisilane Complex (Karstedt's Catalyst)

This protocol describes a general method for the preparation of a platinum-divinyltetramethyldisiloxane complex, a widely used hydrosilylation catalyst.

Materials:

- Chloroplatinic acid (H2PtCl6) or its metal salt
- 1,3-Divinyltetramethyldisiloxane
- Basic inorganic metal salt (e.g., sodium bicarbonate)
- Ethanol (or other C2-C4 alcohol)
- Toluene or xylene


Procedure:

• In a reaction vessel, combine chloroplatinic acid or its salt, 1,3-divinyltetramethyldisiloxane, and the basic inorganic metal salt in an alcohol solvent.[5]

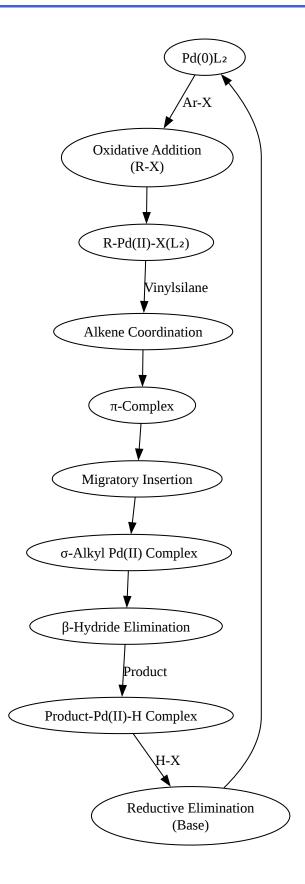
- Heat the mixture with stirring. The reaction progress can be monitored by the color change of the solution.[5]
- After the reaction is complete, add toluene or xylene to the mixture.[5]
- Distill off the alcohol solvent.[5]
- The resulting solution contains the platinum-divinyltetramethyldisiloxane complex catalyst in toluene or xylene.[5]

Workflow for Platinum Complex Synthesis

Click to download full resolution via product page

Caption: Synthesis of Platinum-Divinyltetramethyldisilane Complex.

Reaction Mechanisms The Mizoroki-Heck Reaction



DivinyItetramethyldisilane can participate in palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds. The general mechanism involves the coupling of a vinyl or aryl halide with an alkene.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Mizoroki-Heck Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. CCCBDB Experimental Diatomic bond lengths [cccbdb.nist.gov]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: crosscoupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0894804B1 Process for the preparation of a platinum complex comprising composition on solid support - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Divinyltetramethyldisilane: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073463#divinyltetramethyldisilane-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com